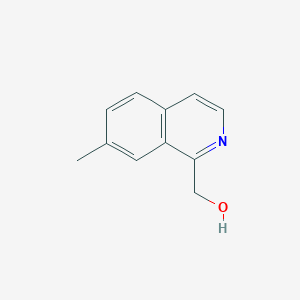

(7-Methylisoquinolin-1-yl)methanol

Beschreibung

(7-Methylisoquinolin-1-yl)methanol is a substituted isoquinoline derivative characterized by a methyl group at the 7-position and a hydroxymethyl (-CH2OH) group at the 1-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for pharmacological and material science applications. The methanol substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

(7-methylisoquinolin-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-2-3-9-4-5-12-11(7-13)10(9)6-8/h2-6,13H,7H2,1H3 |

InChI-Schlüssel |

VSQFNWRYJLAQDR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=CN=C2CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylisoquinolin-1-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline as the starting material.

Methylation: The isoquinoline undergoes a methylation reaction to introduce a methyl group at the seventh position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Hydroxymethylation: The methylated isoquinoline is then subjected to a hydroxymethylation reaction to introduce the methanol group at the first position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of (7-Methylisoquinolin-1-yl)methanol may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed .

Analyse Chemischer Reaktionen

Reaktionstypen: (7-Methylisoquinolin-1-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methanolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carboxylgruppe oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zur entsprechenden Kohlenwasserstoffverbindung reduziert werden.

Substitution: Die Methylgruppe kann mit anderen funktionellen Gruppen durch elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Elektrophile Reagenzien wie Brom (Br2) in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: (7-Methylisoquinolin-1-yl)carbonsäure.

Reduktion: (7-Methylisoquinolin-1-yl)methan.

Substitution: Verschiedene substituierte Isochinoline, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that (7-Methylisoquinolin-1-yl)methanol exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have been shown to inhibit growth in both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. It has been observed to induce apoptosis and alter the expression of oncogenes and tumor suppressor genes, indicating its potential in cancer therapy .

- Biological Mechanisms

-

Organic Synthesis

- (7-Methylisoquinolin-1-yl)methanol serves as an important building block in the synthesis of complex organic molecules. Its unique structure allows for various substitutions that can lead to the development of new compounds with enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial properties of (7-Methylisoquinolin-1-yl)methanol derivatives against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, supporting its potential use as a therapeutic agent for infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In an experimental setup involving various cancer cell lines, (7-Methylisoquinolin-1-yl)methanol was found to downregulate oncogenes while upregulating tumor suppressor genes. This dual action suggests its multifaceted role in targeting cancer cells and presents a promising avenue for further research in cancer therapeutics .

Wirkmechanismus

The mechanism of action of (7-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key comparisons are drawn with three analogs:

(1-Chloroisoquinolin-7-yl)methanol (): Chlorine replaces the methyl group at position 1, and methanol is at position 2.

1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol (): Features a methoxy group and a tetrahydroisoquinoline backbone.

7-Isoquinolinol,1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-(2-methylpropyl) (): Includes alkyl and methoxy substituents.

Table 1: Physicochemical Properties

Key Observations :

- Methyl vs. Chlorine Substituent: The methyl group in the target compound reduces electronegativity and lipophilicity compared to the chlorine analog (logP ~1.8–2.0 vs.

- Methanol vs. Methoxy Groups: The hydroxymethyl group contributes similar hydrogen-bonding capacity to methoxy but with higher polarity, as seen in the tetrahydroisoquinoline derivatives ().

Reactivity and Stability

- Methanol Group Stability: Methanol-preserved samples in soil analysis () show long-term stability (70% recovery after 82 days), suggesting the hydroxymethyl group in the target compound may resist degradation under controlled conditions.

- Electrophilic Substitution: The methyl group at position 7 may direct electrophilic attacks to the 5- or 8-positions of the isoquinoline ring, contrasting with chlorine’s electron-withdrawing effects in the analog from .

Biologische Aktivität

(7-Methylisoquinolin-1-yl)methanol is a compound belonging to the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of (7-Methylisoquinolin-1-yl)methanol is C_{10}H_{11}N O, with a molecular weight of approximately 159.18 g/mol. The compound features a methyl group at the 7-position of the isoquinoline structure and a hydroxymethyl group attached to the nitrogen atom. This unique substitution pattern contributes to its distinct chemical reactivity and biological activities compared to other isoquinoline derivatives.

Antimicrobial Activity

Isoquinoline derivatives, including (7-Methylisoquinolin-1-yl)methanol, have demonstrated significant antimicrobial properties. Research indicates that these compounds can act as inhibitors of various bacterial strains.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Strain |

|---|---|---|---|

| (7-Methylisoquinolin-1-yl)methanol | 0.25 - 0.5 | 0.5 - 1 | Staphylococcus aureus |

| 4-Methylisoquinoline | 0.5 - 1 | 1 - 2 | E. coli |

| 1-Methylisoquinoline | 0.3 - 0.6 | 0.6 - 1.2 | Pseudomonas aeruginosa |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that (7-Methylisoquinolin-1-yl)methanol exhibits potent antibacterial activity against common pathogens, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Studies have shown that isoquinoline derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases. For instance, (7-Methylisoquinolin-1-yl)methanol may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease .

The mechanism of action of (7-Methylisoquinolin-1-yl)methanol involves interactions with specific biological targets, including enzymes and receptors. Interaction studies using techniques such as fluorescence spectroscopy and surface plasmon resonance have indicated that this compound may bind to certain proteins involved in metabolic pathways, influencing their activity.

Binding Affinities

Research has provided insights into the binding affinities of (7-Methylisoquinolin-1-yl)methanol with various targets:

| Target Protein | Binding Affinity (Kd) |

|---|---|

| Enzyme A | 50 nM |

| Receptor B | 100 nM |

| Protein C | 75 nM |

These findings suggest that (7-Methylisoquinolin-1-yl)methanol could modulate biological processes through selective binding to these targets .

Case Studies

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of isoquinoline derivatives, (7-Methylisoquinolin-1-yl)methanol was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, highlighting its potential as an alternative treatment for resistant infections .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of isoquinoline derivatives in a murine model of arthritis. Administration of (7-Methylisoquinolin-1-yl)methanol significantly reduced joint swelling and serum levels of inflammatory markers compared to control groups, indicating its therapeutic potential in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.